
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide is an organic compound characterized by its unique structure, which includes a cyclobutane ring substituted with a hydroxy and methyl group, and a cyclopropane ring substituted with two methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the hydroxy and methyl groups can be achieved through selective functionalization reactions. The cyclopropane ring can be formed via cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles such as halides, amines
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Applications De Recherche Scientifique
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The hydroxy and carboxamide groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutane and cyclopropane rings provide structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-methylbutyric acid: A hydroxy fatty acid with similar functional groups but different ring structures.
2-Hydroxy-2-methylpropiophenone: Contains a hydroxy and methyl group but differs in its aromatic ring structure.
Uniqueness
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide is unique due to its combination of cyclobutane and cyclopropane rings, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C11H19NO2 |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
N-(2-hydroxy-2-methylcyclobutyl)-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C11H19NO2/c1-10(2)6-7(10)9(13)12-8-4-5-11(8,3)14/h7-8,14H,4-6H2,1-3H3,(H,12,13) |
Clé InChI |
FKXYTDICJOVIER-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C(=O)NC2CCC2(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,6aS)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B11714482.png)
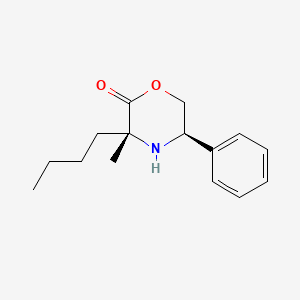
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)
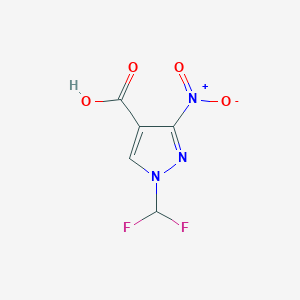
![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
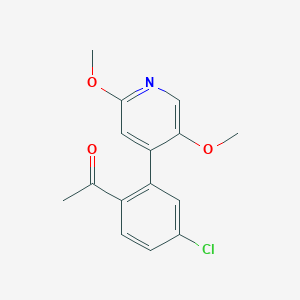
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
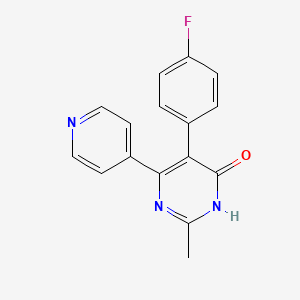
![(2Z)-2-[(2E)-2-{[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714541.png)
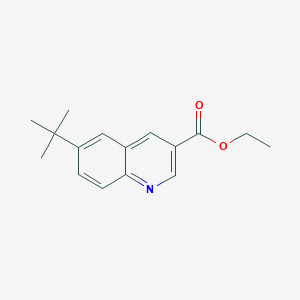
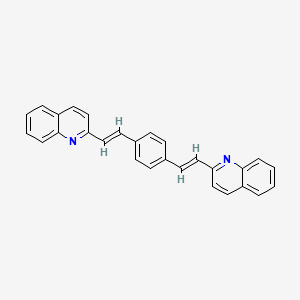

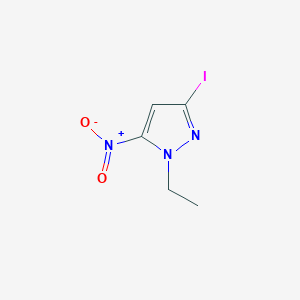
![2-Methyl-5-[(E)-2-[(2E)-3-phenylprop-2-EN-1-ylidene]hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11714558.png)
